molecular formula C10H5BrClNO3 B12207769 3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- CAS No. 1785762-29-9

3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy-

Cat. No.: B12207769
CAS No.: 1785762-29-9
M. Wt: 302.51 g/mol
InChI Key: YRQWTNVTCFUWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- typically involves multi-step reactions. One common method includes the bromination and chlorination of quinoline derivatives, followed by carboxylation and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 6-bromo-7-chloro-4-hydroxy- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1785762-29-9

Molecular Formula

C10H5BrClNO3

Molecular Weight

302.51 g/mol

IUPAC Name

6-bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

YRQWTNVTCFUWGK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.